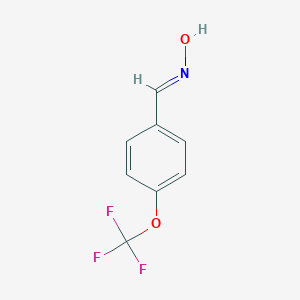

4-(Trifluoromethoxy)benzaldehyde oxime

Description

Significance of Fluorinated Aryl Oximes as Privileged Scaffolds

Fluorinated aryl oximes are considered privileged scaffolds in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in drug design. semanticscholar.orgmdpi.com Its high electronegativity and metabolic stability can profoundly influence the physicochemical and biological properties of a molecule. semanticscholar.orgthesciencein.org

The introduction of a trifluoromethoxy group can enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. semanticscholar.org This is a critical factor for the bioavailability of many drugs. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. thesciencein.org This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. semanticscholar.org The trifluoromethoxy group can also modulate the acidity or basicity of nearby functional groups, which can influence how a molecule interacts with its biological target. mdpi.com

Overview of the Chemical and Biological Importance of Oxime Functionalities

The oxime functional group (C=N-OH) is a versatile and biologically significant moiety that is present in a number of FDA-approved drugs. encyclopedia.pub Oximes and their derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. encyclopedia.pubmdpi.com

Some of the key biological activities associated with oxime-containing compounds include:

Anticancer Activity: Several novel oxime derivatives have been investigated for their potential as anticancer agents. For example, certain oxime-containing compounds have been shown to induce cell death in leukemia cells. mdpi.comnih.gov

Antimicrobial Activity: Oxime-based compounds have emerged as an important class of drugs with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens. encyclopedia.pub

Anti-inflammatory Activity: The oxime functional group has been incorporated into molecules that exhibit anti-inflammatory properties.

Antidotes to Nerve Agents: Oximes are renowned for their ability to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphate nerve agents. encyclopedia.pub

The versatility of the oxime group also extends to its use as a synthetic intermediate in organic chemistry.

Research Landscape and Emerging Trends for 4-(Trifluoromethoxy)benzaldehyde (B1346576) Oxime and Related Structures

While specific research on the biological activities of 4-(trifluoromethoxy)benzaldehyde oxime is still an emerging area, the known properties of its constituent parts—the trifluoromethoxy group and the oxime functionality—suggest several promising avenues for investigation. The combination of these two moieties in a single molecule makes it a compelling candidate for the development of new therapeutic agents.

Current research on related fluorinated benzaldehyde (B42025) oximes and other trifluoromethoxy-containing compounds points to several potential applications:

Oncology: Given the established anticancer properties of various oxime derivatives, this compound and its derivatives are logical candidates for screening against various cancer cell lines. mdpi.com The trifluoromethoxy group could potentially enhance the potency and metabolic stability of such compounds. thesciencein.org

Infectious Diseases: The development of new antimicrobial agents is a critical area of research. The oxime functionality is a key component of several effective antibiotics, and the incorporation of a trifluoromethoxy group could lead to the discovery of novel antimicrobial compounds with improved properties. encyclopedia.pub

Agrochemicals: Benzaldehyde oxime derivatives have been explored for their potential use as fungicides and herbicides. nih.gov The unique electronic properties of the trifluoromethoxy group could be leveraged to develop new and effective agrochemicals.

The synthesis of derivatives of this compound is an active area of interest for creating libraries of novel compounds for biological screening. The exploration of this and related structures is a promising frontier in the search for new and improved therapeutic and agrochemical agents.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMISFBFTUVTD-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430544 | |

| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150162-39-3 | |

| Record name | 4-(trifluoromethoxy)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethoxy Benzaldehyde Oxime

Conventional Synthesis Approaches from 4-(Trifluoromethoxy)benzaldehyde (B1346576)

The traditional and most straightforward method for synthesizing 4-(Trifluoromethoxy)benzaldehyde oxime involves the direct reaction of the parent aldehyde, 4-(Trifluoromethoxy)benzaldehyde, with a hydroxylamine (B1172632) derivative.

Condensation Reactions with Hydroxylamine Derivatives

The cornerstone of conventional oxime synthesis is the condensation reaction between a carbonyl compound and hydroxylamine or its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netwikipedia.org The reaction with 4-(Trifluoromethoxy)benzaldehyde proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=NOH functional group characteristic of oximes.

Classically, this reaction is performed by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base such as pyridine (B92270). researchgate.netnih.gov The base is necessary to neutralize the hydrochloric acid liberated from the hydroxylamine salt, which in turn frees the hydroxylamine to act as a nucleophile.

General Reaction Scheme:

CF₃O-C₆H₄-CHO + NH₂OH·HCl + Base → CF₃O-C₆H₄-CH=NOH + Base·HCl + H₂O

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of base, solvent, temperature, and reaction time. While pyridine has been traditionally used, its toxicity and the often lengthy reaction times have prompted exploration into alternative conditions. nih.gov

Research on various aromatic aldehydes has shown that bases like sodium carbonate can be effective substitutes for pyridine. asianpubs.org Furthermore, the molar ratios of the reactants play a significant role. Studies on similar aldehydes have demonstrated that adjusting the aldehyde to hydroxylamine hydrochloride to base ratio can significantly impact product yield. For instance, an optimized molar ratio of aldehyde:NH₂OH·HCl:Na₂CO₃ of 1:1:1.5 has been shown to be highly effective in certain solvent-free systems. asianpubs.org

| Parameter | Condition | Effect on Reaction | Reference Example |

|---|---|---|---|

| Base | Pyridine | Traditional base, effective but toxic with long reaction times. | Classical method for oxime synthesis. researchgate.net |

| Base | Sodium Carbonate | Less toxic alternative, effective in neutralizing HCl. | Used in grinding methods for high yields. asianpubs.org |

| Solvent | Ethanol/Methanol | Commonly used, allows for reaction under reflux. | Classical refluxing alcoholic solution. nih.gov |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. | Reactions can proceed at room temperature in aqueous or solvent-free conditions. yccskarad.comias.ac.in |

| Molar Ratio (Aldehyde:NH₂OH·HCl:Base) | 1:1:1.5 | Optimized ratio can lead to high yields (e.g., 95%). | Study on 3-chlorobenzaldehyde. asianpubs.org |

Green Chemistry Approaches to Oxime Synthesis

In line with the principles of green chemistry, which aim to reduce or eliminate hazardous substances, several eco-friendly methods for oxime synthesis have been developed. chemmethod.com These approaches focus on minimizing the use of volatile and toxic organic solvents and reducing energy consumption.

Solvent-Free and Aqueous Media Protocols

Solvent-Free Synthesis: One prominent green methodology is the use of "grindstone chemistry," where the reaction is carried out by grinding the solid reactants together in a mortar and pestle without any solvent. nih.gov This technique has been successfully applied to a wide range of aldehydes and ketones, offering benefits such as high yields, short reaction times, and minimal waste generation. nih.govasianpubs.org For the synthesis of this compound, this would involve grinding the aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate. asianpubs.org

Aqueous Media Protocols: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. yccskarad.comias.ac.in The synthesis of oximes in aqueous media has been shown to be highly efficient, often proceeding smoothly at room temperature. yccskarad.com In some cases, the use of mineral water, which contains natural minerals like carbonates and sulfates, can further accelerate the reaction and improve yields compared to using pure water. ias.ac.in This catalyst-free approach in mineral water represents a practical, economical, and environmentally benign route to aryl oximes. ias.ac.in

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govnih.gov The mechanism involves the direct heating of polar molecules by microwave irradiation, leading to a rapid increase in temperature and reaction rate.

This technique has been successfully applied to the synthesis of various oximes. For aromatic aldehydes, microwave irradiation of a mixture of the aldehyde, hydroxylamine hydrochloride, and a catalyst like TiO₂ or a base like Na₂CO₃ under solvent-free conditions can afford the corresponding oxime in minutes. nih.gov For instance, aldehydes bearing electron-withdrawing groups, similar to the trifluoromethoxy group, have been shown to yield oximes efficiently under these conditions. nih.gov The application of microwave technology offers a faster, more energy-efficient alternative to conventional heating methods. nih.govarkat-usa.org

| Method | Key Features | Typical Conditions | Advantages |

|---|---|---|---|

| Grindstone Chemistry | Solvent-free grinding of reactants. | Aldehyde, NH₂OH·HCl, solid base (e.g., Bi₂O₃ or Na₂CO₃) at room temperature. nih.gov | Environmentally safe, short reaction time (1.5-3 min), high yields, minimal waste. nih.gov |

| Aqueous Media | Water or mineral water as the solvent. | Aldehyde, NH₂OH·HCl in water at room temperature. yccskarad.comias.ac.in | Eco-friendly, economical, often catalyst-free, high yields. ias.ac.in |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Aldehyde, NH₂OH·HCl, base/catalyst, irradiated at 100 W for ~5 minutes. nih.gov | Drastically reduced reaction times, improved yields, high purity. nih.govarkat-usa.org |

Catalytic and Metal-Mediated Synthesis of Oximes

The use of catalysts can enhance the efficiency and selectivity of oxime synthesis. Various catalysts have been developed that operate under mild and often environmentally friendly conditions.

Catalytic Approaches: A range of substances has been found to catalyze the oximation of aldehydes. These include:

Bismuth(III) oxide (Bi₂O₃): Effective in solvent-free grindstone synthesis, acting as a non-toxic and reusable catalyst. nih.gov

Hyamine®: A quaternary ammonium salt that serves as an efficient catalyst for oximation in aqueous media at ambient temperature, offering high yields and short reaction times. yccskarad.com

Zinc oxide (ZnO): Can be used as a catalyst in solventless conditions, though higher temperatures may lead to Beckmann rearrangement as a side reaction. nih.govorganic-chemistry.org

Natural Acids: Aqueous extracts from natural sources like citrus fruits have been employed as green acid catalysts for oxime synthesis. ijprajournal.com

Oxalic Acid: Used as an effective catalyst for the oximation of various aldehydes and ketones under reflux conditions in acetonitrile, providing excellent yields. orientjchem.org

Metal-Mediated Synthesis: While the direct condensation reaction is most common, metal-mediated methods offer alternative synthetic pathways, although they are less frequently used for simple oximation. acs.org These methods can involve the reaction of metal-activated nitro compounds or other precursors. acs.org For instance, metal complexes can mediate the reduction of nitro compounds to form oximes. acs.org However, for a straightforward synthesis of this compound from its parent aldehyde, catalytic methods are generally more direct and efficient than complex metal-mediated routes.

Ruthenium-Catalyzed Oxidative Synthesis from Alcohols

A notable and environmentally benign approach for the synthesis of aldoximes involves the direct coupling of alcohols and hydroxylamine hydrochloride, catalyzed by a ruthenium pincer catalyst. researchgate.net This method operates through an acceptorless dehydrogenation mechanism, where the ruthenium catalyst facilitates the oxidation of the alcohol to the corresponding aldehyde in situ. researchgate.net The aldehyde then readily condenses with hydroxylamine to form the oxime. The primary byproducts of this reaction are water and hydrogen gas, rendering the process atom-economical and attractive from a green chemistry perspective. researchgate.net

This catalytic system demonstrates the principle of metal-ligand cooperation, where the pincer ligand actively participates in the substrate activation. researchgate.net The reaction typically requires the presence of a base to facilitate the process. researchgate.net While the specific application to 4-(trifluoromethoxy)benzyl alcohol is not detailed in the provided search results, the general applicability of this ruthenium-catalyzed method to a range of alcohols suggests its potential for the synthesis of this compound.

Copper-Supported Silica Promoted Methods

Copper-supported silica (Cu/SiO₂) catalysts have been investigated for various chemical transformations, including hydrogenation reactions. rsc.org The preparation method of these catalysts, such as ammonia evaporation, ion exchange, and deposition-precipitation, significantly influences the formation of copper phyllosilicate, which in turn affects the dispersion of copper species and the catalytic activity. rsc.org While the direct application of copper-supported silica for the synthesis of this compound is not explicitly described, copper sulfate has been shown to catalyze the highly stereoselective conversion of aldehydes to their corresponding E-isomers of oximes in the presence of potassium carbonate. researchgate.net This suggests the potential for copper-based catalytic systems in oxime synthesis.

The efficiency of Cu/SiO₂ catalysts is linked to the high dispersion of Cu⁰ resulting from the decomposition of copper phyllosilicate precursors. rsc.org This high dispersion is crucial for achieving good catalytic performance. Further research would be needed to explore the direct synthesis of this compound from the corresponding aldehyde or alcohol using copper-supported silica catalysts.

Metal-Free Catalysis for Oxime Formation

While metal-catalyzed methods are prevalent, metal-free approaches for oxime formation offer advantages in terms of cost and potential metal contamination of the final product. The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base. koreascience.kr This fundamental reaction can be performed under metal-free conditions.

Furthermore, computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of oxime formation. researchgate.net These studies have analyzed the reaction energetics in neutral and acidic conditions, as well as in the presence of organocatalysts like aniline, which can significantly accelerate the reaction rate. researchgate.net The proposed mechanism follows the classical imine formation pathway, involving the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Understanding these mechanistic details is crucial for optimizing reaction conditions in metal-free syntheses of oximes like this compound.

Stereoselective Synthesis and Isomer Control

The synthesis of oximes often results in a mixture of E and Z geometric isomers. Controlling the stereoselectivity of this reaction is a significant aspect of synthetic organic chemistry, as the biological and chemical properties of the isomers can differ.

Strategies for E/Z Isomer Selective Formation

Several strategies have been developed to achieve selective formation of either the E or Z isomer of an oxime. The choice of reagents and reaction conditions plays a critical role in determining the isomeric ratio. For instance, the reaction of benzaldehyde (B42025) with hydroxylamine hydrochloride in methanol at room temperature has been reported to yield a mixture of 9% E-isomer and 82% Z-isomer. wikipedia.org

In some cases, specific catalysts can favor the formation of one isomer over the other. As mentioned earlier, the use of copper sulfate and potassium carbonate can lead to a highly stereoselective synthesis of the E-isomer of aldoximes. researchgate.net Conversely, specific procedures have been developed for the selective preparation of Z-oximes. koreascience.kr The separation of E and Z isomers can often be achieved by column chromatography. koreascience.kr

| Catalyst/Reagent | Conditions | Predominant Isomer |

| None | Methanol, Room Temperature | Z (82%) wikipedia.org |

| CuSO₄, K₂CO₃ | Mild Conditions | E researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Benzaldehyde Oxime

Fundamental Transformations of the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group capable of undergoing a variety of transformations, including rearrangement, hydrolysis, and reduction.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. wikipedia.orgrsc.org The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the N-O bond, displacing a molecule of water. researchgate.netrsc.org For aldoximes such as 4-(trifluoromethoxy)benzaldehyde (B1346576) oxime, this rearrangement can lead to two primary outcomes depending on the reaction conditions.

The direct rearrangement product is a primary amide. In this case, the aryl group migrates to the nitrogen atom, which, after tautomerization and hydrolysis of the intermediate nitrilium ion, would yield N-[4-(trifluoromethoxy)phenyl]formamide. However, a more common pathway for aldoximes under Beckmann conditions is dehydration, which leads to the formation of a nitrile. This transformation is often considered a competing reaction or a variation of the Beckmann rearrangement. For 4-(trifluoromethoxy)benzaldehyde oxime, this pathway yields 4-(trifluoromethoxy)benzonitrile (B1293906), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

A variety of reagents can catalyze this transformation, ranging from strong protic acids to Lewis acids and other activating agents. The choice of catalyst can influence the ratio of amide to nitrile product.

Table 1: Common Catalysts for Beckmann Rearrangement

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Protic Acids | Concentrated H₂SO₄, Polyphosphoric Acid (PPA) | High temperatures |

| Phosphorus Halides | PCl₅, PCl₃ | Anhydrous conditions |

| Acylating Agents | SOCl₂, Tosyl chloride | Often with a base |

The synthetic utility of this reaction lies in its ability to provide access to both amides and nitriles from a common aldehyde precursor, making it a key step in the synthesis of complex nitrogen-containing molecules.

Hydrolysis: The oxime functionality can be cleaved through hydrolysis to regenerate the parent carbonyl compound and hydroxylamine (B1172632). wikipedia.org This reaction is typically carried out under acidic conditions, where the oxime is protonated, rendering the imine carbon more susceptible to nucleophilic attack by water. The hydrolysis of this compound yields 4-(trifluoromethoxy)benzaldehyde. This reaction is often employed as a deprotection strategy in multi-step syntheses where the oxime group is used to protect the aldehyde.

Reductive Pathways: The reduction of oximes offers a direct route to primary amines or N-substituted hydroxylamines, depending on the choice of reducing agent and reaction conditions. nih.govnih.gov

Reduction to Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation over catalysts like Raney Nickel or Palladium on carbon (Pd/C), typically lead to the complete reduction of the oxime. researchgate.net This process involves the cleavage of the N-O bond and the reduction of the C=N double bond. For this compound, this pathway produces 4-(trifluoromethoxy)benzylamine, an important building block in medicinal chemistry.

Reduction to Hydroxylamines: Milder or more selective reducing agents can achieve the reduction of the C=N double bond without cleaving the N-O single bond. nih.govnih.gov Reagents such as sodium cyanoborohydride (NaBH₃CN) or specific catalytic systems (e.g., certain iridium complexes) can be used to synthesize the corresponding N-substituted hydroxylamine, N-[4-(trifluoromethoxy)benzyl]hydroxylamine. nih.gov This transformation is challenging due to the inherent weakness of the N-O bond, which is prone to cleavage. nih.gov

C–C Bond Functionalization Reactions

Recent advances in catalysis have enabled novel functionalization reactions involving the oxime moiety, particularly its ether derivatives.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of umpolung reactivity, reversing the normal polarity of functional groups. acs.orgnih.gov In the context of oxime ethers, NHCs can catalyze the acylation at the carbon atom of the C=N bond. acs.orgacs.org This reaction typically involves the coupling of an oxime ether derivative of 4-(trifluoromethoxy)benzaldehyde with an aldehyde.

The mechanism proceeds through the formation of a Breslow intermediate from the reaction of the NHC with the aldehyde. This intermediate, which is an acyl anion equivalent, can then engage in a reaction with the oxime ether. Studies have shown that this transformation can proceed via a radical pathway initiated by single-electron transfer (SET) between the Breslow intermediate and the oxime ether. acs.org This strategy provides a metal-free method for C-C bond formation and the synthesis of complex ketonitriles or other functionalized products. nih.gov

While this compound is itself acyclic, its derivatives can be incorporated into cyclic structures that can undergo subsequent ring-opening reactions. NHC catalysis has been successfully applied to the radical ring-opening acylation of cycloketone oxime esters. rsc.org

In a hypothetical scenario where the 4-(trifluoromethoxy)phenyl group is part of a cyclic oxime derivative (e.g., a substituted cyclohexanone (B45756) oxime), an NHC-catalyzed reaction with an aldehyde could initiate a ring-opening cascade. The mechanism, similar to the acylation described above, involves a SET process to generate a radical intermediate. This intermediate can then undergo β-scission, cleaving a C-C bond within the ring and generating an alkyl radical. This radical is subsequently trapped by the NHC-bound acyl species, resulting in a functionalized, linear product, typically a ketonitrile. acs.orgrsc.org This methodology allows for significant skeletal diversification, transforming simple cyclic structures into complex acyclic molecules. acs.org

Table 2: NHC-Catalyzed Ring-Opening Acylation of Cyclic Oxime Ethers

| Cyclic Oxime Ether Substrate | Aldehyde | NHC Precatalyst | Product Type |

|---|---|---|---|

| Cyclopentanone Oxime Ether | Benzaldehyde (B42025) | Triazolium Salt | Acyl-substituted Butyronitrile |

| Cyclohexanone Oxime Ether | Cinnamaldehyde | Imidazolium Salt | Acyl-substituted Pentanenitrile |

Ipso-Substitution and Fluorine Activation

The 4-(trifluoromethoxy)phenyl group presents unique reactivity patterns related to ipso-substitution and the potential for fluorine activation.

Ipso-Substitution: Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen already present on the aromatic ring. stackexchange.comgovtpgcdatia.ac.in The carbon atom attached to the oxime group in this compound is an ipso-position. While direct substitution of the entire oxime group via an electrophilic ipso-attack is uncommon, related transformations can occur under specific conditions. For instance, protodesilylation or bromodesilylation reactions, where a silyl (B83357) group at the ipso-position is replaced, are well-known examples of this reactivity pattern. govtpgcdatia.ac.in The strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack, making ipso-substitution challenging unless a particularly good leaving group is present at that position.

Fluorine Activation: The trifluoromethoxy (-OCF₃) group is known for its exceptional stability due to the strength of the carbon-fluorine bonds. rsc.orgtcichemicals.com The C-F bond is the strongest single bond in organic chemistry, and its strength increases with the number of fluorine atoms attached to the same carbon. rsc.org Consequently, the selective activation and functionalization of a single C-F bond within an -OCF₃ group is a formidable chemical challenge. rsc.org

While catalytic methods for the activation of C-F bonds in trifluoromethyl (Ar-CF₃) groups have been developed, allowing for their conversion to difluoromethyl (Ar-CF₂R) moieties, similar transformations for the trifluoromethoxy group are far less established. rsc.orgresearchgate.net The oxygen atom in the -OCF₃ group alters the electronic properties compared to a -CF₃ group, further complicating direct C-F bond activation. Any reaction targeting the fluorine atoms would likely require highly reactive reagents, such as low-valent metals or potent photoredox catalysts, under harsh conditions. rsc.orgnih.gov Therefore, while theoretically possible, the selective functionalization of this compound via fluorine activation remains a significant and largely unmet challenge in synthetic chemistry.

Cycloaddition Chemistry

The oxime functional group is a versatile precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.orgwikipedia.org

This compound can serve as a precursor to a highly reactive 1,3-dipole known as a nitrile oxide. This intermediate, generated in situ, readily reacts with various dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition reaction to yield isoxazolines and isoxazoles, respectively. mdpi.comnih.gov This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis due to its high efficiency and stereospecificity. beilstein-journals.orgwikipedia.org

The reaction is typically concerted, meaning the two new sigma bonds are formed in a single step, which allows the stereochemistry of the dipolarophile to be retained in the final product. beilstein-journals.org The regioselectivity of the cycloaddition—determining which end of the dipole connects to which end of the dipolarophile—is governed by both steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. mdpi.com The synthesis of trifluoromethyl-substituted isoxazoles is of particular interest in medicinal chemistry, and methods have been developed using related precursors to access these valuable scaffolds. researchgate.netorganic-chemistry.orgnih.gov

Nitrile oxides are unstable and are typically generated in situ from their corresponding aldoximes immediately before reacting with a dipolarophile. beilstein-journals.orgbeilstein-journals.org There are two primary methods for converting an aldoxime like this compound into its nitrile oxide, 4-(trifluoromethoxy)benzonitrile oxide.

Oxidation: Direct oxidation of the aldoxime is a common and mild method. A variety of oxidizing agents can be employed, including hypervalent iodine reagents (like diacetoxyiodobenzene), sodium hypochlorite (B82951) (bleach), or Oxone. beilstein-journals.orgbeilstein-journals.orgtandfonline.com This approach avoids harsh conditions and is compatible with a wide range of functional groups.

Dehydrohalogenation: This two-step method first involves the chlorination of the oxime with a reagent like N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride. chemtube3d.comhzdr.de Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) eliminates hydrogen chloride to furnish the nitrile oxide. beilstein-journals.orgthieme-connect.com

Once generated, the 4-(trifluoromethoxy)benzonitrile oxide is a reactive intermediate. The strong electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group influences its electronic structure and reactivity in cycloaddition reactions.

Table 2: Common Reagents for In Situ Generation of Nitrile Oxides from Aldoximes

| Method | Reagent(s) | Key Characteristics | Reference |

|---|---|---|---|

| Oxidation | Diacetoxyiodobenzene | Mild hypervalent iodine oxidant, compatible with sensitive functional groups like boronate esters. | beilstein-journals.orgbeilstein-journals.org |

| Oxidation | Sodium Hypochlorite (NaOCl) | Inexpensive and readily available household bleach. Often used with a base like triethylamine. | chegg.com |

| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | A stable, solid oxidizing agent, often used under solvent-free ball-milling conditions. | tandfonline.com |

Computational and Theoretical Mechanistic Studies

To gain deeper insight into the complex reaction mechanisms, computational chemistry serves as a powerful tool.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. researchgate.net DFT calculations are widely applied to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies for reactions involving compounds analogous to this compound. researchgate.net

In the context of 1,3-dipolar cycloadditions, DFT studies can accurately predict the regioselectivity and stereoselectivity by analyzing the energies of different possible reaction channels. researchgate.net By modeling the interaction between the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile, researchers can rationalize why a particular regioisomer is favored. researchgate.netresearchgate.net Furthermore, DFT can be employed to study the mechanism of C-F bond activation. researchgate.net Such calculations can map the potential energy surface for the reductive cleavage of the C-F bond, providing a detailed understanding of the stability of radical anion intermediates and the energy barriers associated with fluoride (B91410) expulsion. nih.gov These theoretical insights are invaluable for designing new reactions and optimizing existing synthetic protocols.

Analysis of Proton Transfer and Intermediate Structures

The reactivity of this compound, particularly in reactions such as its formation from the corresponding aldehyde and hydroxylamine, involves critical proton transfer steps and the formation of key intermediates. The generally accepted mechanism for oxime formation is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. This process is typically acid-catalyzed, where a proton transfer to the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

This initial attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This intermediate is characterized by a central carbon atom bonded to the phenyl group, a hydrogen, a hydroxyl group, and the incoming amino-oxy group (-NHOH). Subsequent proton transfers are crucial for the elimination of a water molecule. Specifically, a proton is transferred from the nitrogen of the amino-oxy group to the hydroxyl group, converting it into a better leaving group (H₂O). The elimination of water is often the rate-determining step in the reaction, particularly in the pH range of approximately 3 to 7. This dehydration step results in the formation of a protonated oxime, which then loses a proton to yield the final oxime product.

In other reactions, such as photosensitized processes, this compound can undergo different mechanistic pathways involving distinct intermediates. For instance, in the presence of a photosensitizer, the reaction can proceed through an electron transfer-proton transfer (ET-PT) sequence. In this mechanism, an initial electron transfer from the oxime to the excited sensitizer (B1316253) forms an oxime radical cation. The strong electron-withdrawing trifluoromethoxy group would influence the stability and subsequent reactivity of this radical cation. Following the electron transfer, a proton is transferred from the hydroxyl group of the oxime radical cation, leading to the formation of an iminoxyl radical. This iminoxyl radical is a key intermediate that can then proceed to form various products.

Alternatively, a hydrogen atom transfer (HAT) mechanism can also be operative. In this pathway, a hydrogen atom is directly transferred from the oxime's hydroxyl group to the excited sensitizer or another radical species. This also generates the same crucial iminoxyl radical intermediate. The presence of the electron-withdrawing trifluoromethoxy group is known to favor pathways that lead to nitrile formation from such intermediates.

Energetics and Kinetics of Reaction Steps

The energetics and kinetics of reactions involving this compound are significantly influenced by the electronic properties of the trifluoromethoxy substituent. While specific kinetic data for this exact compound is not extensively documented in readily available literature, the principles of physical organic chemistry and studies on related substituted benzaldehydes allow for well-founded predictions.

The formation of the oxime is subject to general acid catalysis. The rate of the reaction is dependent on the pH of the medium, with the dehydration of the tetrahedral carbinolamine intermediate typically being the rate-limiting step. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to have a notable effect on the reaction kinetics. It would enhance the electrophilicity of the carbonyl carbon in the starting aldehyde, potentially accelerating the initial nucleophilic attack by hydroxylamine. However, its effect on the subsequent dehydration step is more complex.

In photosensitized reactions, the kinetics are governed by the rates of electron transfer or hydrogen atom transfer. The rate of electron transfer is related to the oxidation potential of the oxime. Substituents that are electron-withdrawing, such as the trifluoromethoxy group, increase the oxidation potential, which can affect the feasibility and rate of the initial electron transfer step. Studies on a series of substituted benzaldehyde oximes have shown that those with high oxidation potentials tend to react via a hydrogen atom transfer mechanism at rates that are largely independent of the substituent, as the O-H bond strength is similar across the series.

The following table provides a conceptual overview of the expected energetic and kinetic parameters for key steps in the reactivity of this compound, based on established mechanistic principles for related compounds.

| Reaction Step | Intermediate(s) | Key Energetic Factors | Expected Kinetic Profile |

| Oxime Formation (Acid-Catalyzed) | Carbinolamine | Activation energy for nucleophilic attack and dehydration | Rate is pH-dependent; dehydration of the carbinolamine is often rate-determining. The -OCF₃ group likely accelerates the initial attack but may have a complex effect on dehydration. |

| Photosensitized Reaction (ET-PT) | Oxime Radical Cation, Iminoxyl Radical | Oxidation potential of the oxime; stability of the radical cation and iminoxyl radical | Rate depends on the efficiency of electron transfer and subsequent proton transfer. The -OCF₃ group increases the oxidation potential. |

| Photosensitized Reaction (HAT) | Iminoxyl Radical | O-H bond dissociation energy | Rate is less sensitive to the electronic nature of the substituent compared to the ET-PT mechanism, as the O-H bond strength is relatively constant. |

Derivatization Strategies and Synthetic Utility in Material and Organic Synthesis

Synthesis of Oxime Esters and Ethers

The hydroxyl group of the oxime moiety in 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime serves as a prime site for derivatization, allowing for the synthesis of a wide array of oxime esters and ethers. These derivatives are not only stable but also exhibit diverse biological activities, making their synthesis a key focus of research.

The conversion of 4-(Trifluoromethoxy)benzaldehyde oxime into its corresponding ethers can be achieved through established O-alkylation and O-arylation methods. While specific protocols for this exact molecule are not extensively detailed, general synthetic strategies for oximes are readily applicable.

O-Alkylation typically involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile. This is followed by a reaction with an alkylating agent, such as an alkyl halide. A common procedure for the O-alkylation of aldoximes involves using a catalytic amount of triphenylphosphine (B44618) for a Michael addition reaction with activated olefins. organic-chemistry.org

O-Arylation presents a greater challenge due to the lower reactivity of aryl halides compared to alkyl halides. Modern cross-coupling methodologies are often employed to facilitate this transformation. Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides (chlorides, bromides, and iodides) provides an effective route to O-arylhydroxylamines, which are precursors to oxime ethers. organic-chemistry.org Additionally, metal-free O-arylation of related N-alkoxybenzamides has been achieved using hypervalent iodine reagents like aryl(trimethoxyphenyl)iodonium salts, suggesting a potential pathway for the arylation of oximes under mild conditions. researchgate.net

A specific and notable derivatization of this compound is its esterification with undecenoic acid. This fatty acid is known to possess biological activities, including antifungal and antiviral properties. researchgate.netresearchgate.net The synthesis of the corresponding oxime ester hybridizes the structural features of both molecules, aiming to create novel compounds with enhanced or unique biological profiles. researchgate.net

The synthesis is a two-step process. First, 4-(Trifluoromethoxy)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) to yield this compound. niscpr.res.in The subsequent esterification is achieved by acylating the oxime with undecenoic acid chloride in the presence of a base like triethylamine. This procedure results in the formation of the target oxime-N-O-undecenoate. niscpr.res.in

One study reported the successful synthesis of this undecenoic acid-based oxime ester for evaluation of its cytotoxic activities against various cancer cell lines. niscpr.res.in The initial synthesis of the this compound intermediate proceeded with a high yield of 87%. niscpr.res.in

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4-(Trifluoromethoxy)benzaldehyde | Hydroxylamine hydrochloride, Sodium acetate, Aqueous solution | This compound | 87% |

| 2 | This compound, Undecenoic acid chloride | Triethylamine, Dichloromethane | 4-(Trifluoromethoxy)benzaldehyde O-undec-10-enoyl oxime | 80-89% (general range for series) |

Role as a Key Intermediate in Complex Molecule Construction

Oximes and their derivatives are recognized as crucial chemical building blocks for the synthesis of both agrochemicals and pharmaceuticals. researchgate.net The presence of the trifluoromethoxy group further enhances the potential of this compound as an intermediate, as this moiety can improve metabolic stability, lipophilicity, and binding affinity of the final molecule. nih.gov

The trifluoromethoxy group is an increasingly important substituent in modern agrochemicals, including insecticides, herbicides, and fungicides. nih.govbeilstein-journals.org Similarly, the oxime ether structure is a versatile scaffold found in many commercial pesticides. nih.gov Therefore, this compound represents a key intermediate that combines these two valuable moieties.

Its derivatives can be used to construct more complex pesticides. For example, the pyridine (B92270) ring, a common component in agrochemicals, can be incorporated into molecules derived from this oxime. nih.govsemanticscholar.org The combination of the trifluoromethoxy group's strong electron-withdrawing properties with the reactivity of the oxime function allows for its incorporation into a variety of herbicidal and fungicidal scaffolds. semanticscholar.org

In pharmaceutical research, oximes are significant intermediates for synthesizing compounds with a broad spectrum of biological activities. nih.gov The trifluoromethoxy group is often introduced into drug candidates to enhance properties like membrane permeability and metabolic resistance. nih.gov

The utility of this compound as a pharmaceutical precursor is directly demonstrated by the synthesis of its undecenoic acid ester derivative, which was specifically evaluated for its cytotoxic effects against cancer cell lines such as HeLa, SKOV3, and MCF7. niscpr.res.in This highlights its role in the development of potential chemotherapeutic agents. The general class of oxime esters has been investigated for various medicinal applications, including antitumor and antiviral activities, further underscoring the potential of derivatives from this specific oxime. researchgate.net

Application in Heterocyclic Compound Synthesis

Oximes and their derivatives, particularly oxime ethers, are highly versatile synthons for constructing a wide range of heterocyclic compounds. iars.infoiars.info These heterocyclic structures are ubiquitous in natural products and synthetic pharmaceuticals. iars.info this compound serves as a valuable precursor for these syntheses.

Synthesis of Isoxazoles and Isoxazolines

The synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings is a prominent application of this compound, primarily through [3+2] cycloaddition reactions. This process involves the in situ generation of a nitrile oxide from the oxime, which then reacts with a dipolarophile (an alkene for isoxazolines or an alkyne for isoxazoles).

The first step is the oxidation of the this compound to the corresponding nitrile oxide. This is typically achieved using common oxidizing agents. The resulting highly reactive 4-(trifluoromethoxy)phenylnitrile oxide is not isolated but is immediately trapped by a suitable dipolarophile present in the reaction mixture.

The reaction with alkenes leads to the formation of isoxazolines. The regioselectivity of the cycloaddition is a key aspect, and with terminal alkenes, the reaction generally yields 5-substituted isoxazolines with high selectivity. The trifluoromethoxy-substituted aromatic ring, therefore, becomes a substituent at the 3-position of the isoxazoline ring.

Similarly, the reaction with alkynes produces isoxazoles. This method provides a direct route to 3,5-disubstituted isoxazoles where the 3-substituent is the 4-(trifluoromethoxy)phenyl group. The versatility of this approach allows for the introduction of a wide range of substituents at the 5-position by varying the alkyne component. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Isoxazolines via [3+2] Cycloaddition

| Dipolarophile | Oxidant | Product |

|---|

This table illustrates the general transformation of this compound into isoxazoline derivatives.

Formation of Oxazoline (B21484) and Oxazole (B20620) Derivatives

While the direct conversion of this compound to oxazolines and oxazoles is less common than isoxazole synthesis, its derivatives can be utilized in multi-step synthetic sequences to access these heterocycles. nih.gov Oxazolines are important heterocyclic systems with a range of biological activities and applications in asymmetric synthesis. nih.gov

One potential pathway involves the reduction of the oxime to the corresponding amine, followed by condensation with a carboxylic acid or its derivative and subsequent cyclization. Alternatively, the aldehyde, from which the oxime is derived, can be a starting point for oxazole synthesis through methods like the van Leusen reaction, where it reacts with tosylmethyl isocyanide (TosMIC). nih.gov The Robinson-Gabriel synthesis, involving the cyclization of α-acylamino ketones, is another established method for oxazole formation. pharmaguideline.com

Although not a direct derivatization of the oxime itself, these methods highlight the synthetic utility of the core structure in accessing a broader range of fluorinated heterocycles. The presence of the trifluoromethoxy group in the final oxazole or oxazoline structure can significantly influence its chemical and biological properties.

Access to Fluorinated Nitrogen-Containing Heterocycles (e.g., Imidazooxazines, Indazoles, Thiazoles)

The versatility of this compound extends to the synthesis of various other nitrogen-containing heterocycles that are of interest in medicinal chemistry and materials science.

Indazoles: The synthesis of indazoles can be achieved from ortho-substituted benzaldehyde (B42025) derivatives. For instance, a reaction of an o-fluorobenzaldehyde with hydrazine (B178648) can yield an indazole. researchgate.net While this does not directly use the oxime, the corresponding 4-(trifluoromethoxy)-2-fluorobenzaldehyde could be a precursor. More directly, arylamino oximes can be used to synthesize N-aryl-1H-indazoles. organic-chemistry.org

Thiazoles: Thiazole synthesis often involves the reaction of an α-haloketone with a thioamide (Hantzsch synthesis). researchgate.net However, alternative methods utilizing oximes have been developed. For example, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles. organic-chemistry.org This approach could potentially be applied to this compound to yield 2-amino-4-(4-trifluoromethoxyphenyl)thiazole derivatives.

Imidazooxazines: The synthesis of more complex fused heterocyclic systems like imidazooxazines can be envisioned through multi-step sequences starting from derivatives of this compound. These syntheses often involve the strategic introduction of functional groups that can undergo intramolecular cyclization reactions to form the fused ring system.

Construction of Oxadiazole Functionalized Pyridopyrimidine Derivatives

Recent research has demonstrated the synthesis of novel oxadiazole functionalized pyridopyrimidine derivatives with potential anticancer activity. researchgate.netcitedrive.com A synthetic strategy towards these complex molecules can incorporate the 4-(trifluoromethoxy)phenyl moiety. A general approach involves the construction of a pyridopyrimidine core, which is then functionalized with an oxadiazole ring.

The synthesis could begin with a trifluoromethyl-containing pyridone derivative, which undergoes a series of reactions including cyclization to form the pyridopyrimidine scaffold. researchgate.netcitedrive.com A hydrazide intermediate is then formed, which is subsequently reacted with various aromatic acids to construct the 1,3,4-oxadiazole (B1194373) ring. By using 4-(trifluoromethoxy)benzoic acid in the final step, the desired 4-(trifluoromethoxy)phenyl substituted oxadiazole moiety can be introduced onto the pyridopyrimidine framework. This highlights the utility of trifluoromethoxy-substituted building blocks in the synthesis of complex, biologically relevant molecules.

Table 2: Key Steps in the Synthesis of Oxadiazole Functionalized Pyridopyrimidine Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | Pyridopyrimidine hydrazide | Intermediate for cyclization |

This table outlines a plausible synthetic route incorporating the 4-(trifluoromethoxy)phenyl group.

Synthesis of Conjugates via Oxime Ligation

Oxime ligation is a powerful and widely used bioorthogonal conjugation technique that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone. nih.gov This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for the modification of biomolecules such as peptides, proteins, and oligonucleotides. nih.govrsc.org

In this context, 4-(Trifluoromethoxy)benzaldehyde, the precursor to the oxime, can be incorporated into a molecule of interest. The resulting aldehyde-functionalized molecule can then be reacted with a biomolecule that has been modified to contain an aminooxy group. The reaction forms a stable conjugate linked by a 4-(trifluoromethoxy)phenyl oxime ether. The presence of the trifluoromethoxy group can provide a useful 19F NMR handle for analytical purposes or modulate the properties of the resulting conjugate. nih.gov This strategy is particularly valuable in fields such as drug delivery, diagnostics, and proteomics. researchgate.net

Pharmacological and Biological Activity Profiling of 4 Trifluoromethoxy Benzaldehyde Oxime Derivatives

Anticancer and Cytotoxic Activities

The oxime functional group and the trifluoromethoxy substituent are both recognized for their contributions to the anticancer potential of various molecular frameworks. nih.govnih.gov Research has shown that derivatives incorporating these features exhibit significant cytotoxic effects against a range of cancer cell lines through diverse mechanisms. nih.govmdpi.com

The antiproliferative activity of trifluoromethoxy-containing compounds has been evaluated across multiple human cancer cell lines. For instance, a series of novel proguanil (B194036) derivatives where the phenyl ring is substituted with a trifluoromethoxy group has been synthesized and tested. nih.gov The study revealed that the anticancer capabilities of derivatives with n-pentyl to n-octyl carbon chains were significantly better than the parent compound, proguanil. nih.gov

Similarly, other studies on related fluorinated compounds, such as trifluoromethyl- and trifluoromethoxy-substituted chalcones and 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, have demonstrated potent antiproliferative effects. nih.govnih.gov For example, trifluoromethoxyphenyl indole-5-carboxamide analogues showed strong anticancer activity in MCF7 (breast), MV411 (leukemia), and K562 (leukemia) cell lines, with IC50 values as low as 1.1 µM. thesciencein.org Another study found that a 1,3,4-oxadiazole (B1194373) derivative was particularly effective against the A-549 lung cancer cell line. mdpi.com

Table 1: Cytotoxic Activity of Selected Trifluoromethoxy-Containing Proguanil Derivatives nih.gov

| Compound | Carbon Chain Length | Cell Line | IC50 (µM) |

|---|---|---|---|

| 5C | n-pentyl | HCT116 (Colon) | 1.8 ± 0.3 |

| H460 (Lung) | 2.5 ± 0.3 | ||

| A549 (Lung) | 2.6 ± 0.4 | ||

| U87 (Glioblastoma) | 2.9 ± 0.1 | ||

| T98G (Glioblastoma) | 3.3 ± 0.2 | ||

| 6C | n-hexyl | HCT116 (Colon) | 1.4 ± 0.2 |

| H460 (Lung) | 1.9 ± 0.2 | ||

| A549 (Lung) | 1.9 ± 0.2 | ||

| U87 (Glioblastoma) | 2.1 ± 0.2 | ||

| T98G (Glioblastoma) | 2.4 ± 0.2 | ||

| 7C | n-heptyl | HCT116 (Colon) | 1.1 ± 0.1 |

| H460 (Lung) | 1.4 ± 0.1 | ||

| A549 (Lung) | 1.4 ± 0.2 | ||

| U87 (Glioblastoma) | 1.6 ± 0.1 | ||

| T98G (Glioblastoma) | 1.8 ± 0.2 | ||

| 8C | n-octyl | HCT116 (Colon) | 0.9 ± 0.1 |

| H460 (Lung) | 1.1 ± 0.1 | ||

| A549 (Lung) | 1.1 ± 0.1 | ||

| U87 (Glioblastoma) | 1.3 ± 0.1 | ||

| T98G (Glioblastoma) | 1.5 ± 0.1 | ||

| Proguanil | - | HCT116 (Colon) | 10.2 ± 1.1 |

| H460 (Lung) | > 20 | ||

| A549 (Lung) | > 20 | ||

| U87 (Glioblastoma) | 15.6 ± 1.5 | ||

| T98G (Glioblastoma) | 17.8 ± 1.8 |

IC50 values represent the mean of triplicate measurements after 72 hours of treatment. nih.gov

The mechanisms underlying the cytotoxic effects of oxime-containing derivatives are multifaceted. One significant pathway is the induction of apoptosis. nih.gov A study on the oxime derivative TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) in myeloid leukemic cells demonstrated that it suppresses cell growth by significantly increasing reactive oxygen species (ROS) levels, leading to apoptotic cell death. nih.gov This process was characterized by nuclear condensation and DNA fragmentation. nih.gov

Further investigation revealed that TFOBO triggers the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov It was shown to increase the Bax/Bcl2 ratio, decrease the mitochondrial membrane potential, and activate caspase-9 and caspase-3/7. nih.gov The study suggested that TFOBO-induced ROS generation is linked to the activity of NADPH oxidase. nih.gov

In other related compounds, different mechanisms have been identified. For example, some trifluoromethoxy proguanil derivatives activate AMP-activated protein kinase (AMPK), which in turn leads to the inactivation of the mTOR/p70S6K/4EBP1 signaling pathway, a crucial regulator of cell growth and proliferation. nih.gov

Antimicrobial and Antifungal Properties

Fluorinated compounds, including those with trifluoromethoxy groups, are well-regarded for their antimicrobial potential, which is often attributed to increased lipophilicity that facilitates passage through microbial cell membranes. nih.gov

Novel chalcone (B49325) derivatives substituted with trifluoromethoxy groups have shown potent antibacterial and antifungal activities against various pathogenic strains. nih.gov In a comparative study, compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group. nih.gov The activity of these compounds was tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Proteus vulgaris), and fungal strains (Candida albicans, Aspergillus niger). nih.gov

Table 2: Antimicrobial Activity of a Trifluoromethoxy-Substituted Chalcone (B3) nih.gov

| Microorganism | Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 28 | 85 |

| Bacillus subtilis | Gram-positive | 27 | 90 |

| Escherichia coli | Gram-negative | 22 | 105 |

| Proteus vulgaris | Gram-negative | 25 | 95 |

| Candida albicans | Fungus | 20 | 115 |

| Aspergillus niger | Fungus | 18 | 120 |

Compound B3, bearing a trifluoromethoxy group and an indole (B1671886) ring, demonstrated significant antimicrobial activity, in some cases superior to standard drugs like benzyl (B1604629) penicillin and fluconazole. nih.gov

The search for new antimycobacterial agents is critical due to rising drug resistance. jocpr.com Fluorinated benzaldoximes have been synthesized and studied for their activity against Mycobacterium species. jocpr.com Studies on a non-pathogenic strain, Mycobacterium terrae 15755, showed that the antimycobacterial activity of these substances is comparable to some currently used anti-TB agents. jocpr.com

Increasing the number of fluorine atoms in the benzaldoxime (B1666162) structure was found to improve activity compared to the unsubstituted parent compound. jocpr.com While this specific study did not focus on trifluoromethoxybenzaldehyde oxime, the findings for trifluoromethyl-benzaldoximes suggest that fluorine substitution is a promising strategy. For example, 3-(Trifluoromethyl)benzaldoxime was among the oximes tested. jocpr.com Furthermore, screening of benzoheterocyclic oxime carbamates identified a potent hit series against Mycobacterium tuberculosis, with the carbamates acting as prodrugs. nih.gov

Table 3: Antimycobacterial Activity of Selected Fluorinated Benzaldoximes jocpr.com

| Compound | Substituent | MIC (µg/mL) against M. terrae |

|---|---|---|

| 2a | 4-Fluoro | ≥200 |

| 2r | 2-(Trifluoromethyl) | ≥200 |

| 2s | 3-(Trifluoromethyl) | ≥200 |

| 2t | 4-(Trifluoromethyl) | ≥200 |

| 2x | Unsubstituted | ≥200 |

| Isoniazid | Reference Drug | ≥200 |

| Pyrazinamide | Reference Drug | ≥200 |

MIC values indicate the lowest concentration of the compound that inhibits visible growth of the mycobacterium. jocpr.com

Antioxidant and Anti-inflammatory Potentials

Chronic inflammation and oxidative stress are underlying factors in many diseases. Benzaldehyde (B42025) oxime derivatives have been investigated for their ability to modulate these pathways. nih.govmdpi.com

Research into (E)-benzaldehyde O-benzyl oximes has identified them as dual-acting agents capable of inhibiting the enzyme aldose reductase (ALR2) and exhibiting antioxidant properties. mdpi.com ALR2 is implicated in the development of diabetic complications, partly through the generation of reactive oxygen species that trigger oxidative stress. mdpi.com The antioxidant capacity of these derivatives is influenced by the substitution pattern on the benzaldehyde fragment. mdpi.com

Furthermore, some benzaldehyde derivatives isolated from marine fungi have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.gov Their mechanism involves the induction of heme oxygenase-1 (HO-1), a critical enzyme for regulating inflammatory responses. nih.gov These compounds were found to induce HO-1 expression through the translocation of the nuclear transcription factor-E2–related factor 2 (Nrf2). nih.gov The induction of HO-1 and its by-products helps inhibit the production of pro-inflammatory mediators. nih.gov These findings suggest that the anti-inflammatory effects of these benzaldehyde derivatives are correlated with their ability to induce HO-1 expression. nih.gov

Acaricidal and Insecticidal Applications

Derivatives of 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime have been investigated for their potential as active ingredients in pesticides. The oxime functional group is a known pharmacophore in a variety of biologically active compounds, including those with insecticidal and acaricidal properties. Research into analogous chemical structures has demonstrated the efficacy of oxime-containing molecules in controlling a range of agricultural pests.

For instance, studies on pyrazole (B372694) oxime derivatives have shown that the introduction of a 4-trifluoromethoxy substituent on a phenyl ring can lead to significant acaricidal activity against pests such as Tetranychus cinnabarinus. In one study, a series of pyrazole oxime derivatives were synthesized and tested for their biological activity. Among the synthesized compounds, the derivative featuring a 4-trifluoromethoxy phenyl group exhibited notable acaricidal effects.

The following table summarizes the acaricidal activity of a selected pyrazole oxime derivative containing the 4-trifluoromethoxy phenyl moiety against Tetranychus cinnabarinus.

| Compound ID | Substituent on Phenyl Ring | Concentration (µg/mL) | Acaricidal Activity (%) |

| 8s | 4-trifluoromethoxy | 200 | High |

| 100 | High | ||

| 50 | Moderate | ||

| 25 | Low | ||

| 10 | Low |

The precise mechanism of action for the acaricidal and insecticidal effects of 4-(Trifluoromethoxy)benzaldehyde oxime derivatives is an area of ongoing investigation. However, research on structurally related compounds, particularly those containing an oxime ether linkage, suggests that inhibition of chitin (B13524) synthesis is a plausible mode of action. Chitin is a vital structural component of the exoskeleton in arthropods, and its disruption can lead to developmental abnormalities and mortality.

Benzoylphenylureas are a well-known class of insect growth regulators that act by inhibiting chitin synthesis. While this compound derivatives belong to a different chemical class, the ultimate biological effect of disrupting the formation of the insect cuticle may be similar. The interference with the molting process is a key indicator of chitin synthesis inhibition.

Further research is required to definitively establish the mechanism of action for this compound derivatives. This would involve targeted biochemical assays to measure the activity of chitin synthase in the presence of these compounds, as well as detailed observational studies of treated insects to identify specific developmental defects consistent with the inhibition of chitin formation.

Enzyme Inhibition and Molecular Target Modulation

The biological activities of this compound derivatives extend beyond their agrochemical applications to include the modulation of key enzymes involved in various disease pathways. The unique electronic properties of the trifluoromethoxy group can facilitate strong interactions with the active sites of target proteins, leading to potent and selective inhibition.

Aldose reductase (ALR2) is an enzyme of the polyol pathway that has been implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. The inhibition of ALR2 is therefore a key therapeutic strategy for managing these conditions. A study of novel (E)-benzaldehyde O-benzyl oximes as ALR2 inhibitors has provided insights into the potential of this chemical class. While this study did not specifically include a 4-(trifluoromethoxy) derivative, it established the benzaldehyde oxime scaffold as a viable starting point for the design of potent ALR2 inhibitors. nih.gov The research highlighted that the substitution pattern on the benzaldehyde fragment is crucial for enzyme inhibitory activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other classes of ALR2 inhibitors, such as benzimidazole-based thiosemicarbazone derivatives, have revealed a strong correlation between the physicochemical properties of the substituents and the inhibitory activity. crpsonline.com Notably, these studies have shown that hydrophobicity plays a significant role in ALR2 inhibition, with more lipophilic compounds generally exhibiting lower IC₅₀ values. crpsonline.com The trifluoromethoxy group is known to significantly increase lipophilicity, suggesting that its incorporation into the benzaldehyde oxime scaffold could enhance ALR2 inhibitory potency.

The following table presents data from a QSAR study on benzimidazole (B57391) derivatives, illustrating the impact of trifluoromethyl substitutions, which are electronically similar to trifluoromethoxy groups, on ALR2 inhibition.

| Compound ID | Substituents | Experimental IC₅₀ (µM) |

| CPD-33 | Dual trifluoromethyl substitutions | 1.47 |

| CPD-11 | Suboptimal substituent placement (higher polarity) | 34.7 |

Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) are crucial regulators of cell cycle progression and various cellular processes. nih.gov Their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders, making them important targets for drug discovery. nih.govnih.gov While there is a lack of direct evidence for the inhibition of CDKs and GSK-3 by this compound derivatives, research on other heterocyclic scaffolds provides a basis for potential activity.

For example, various flavonoid derivatives have been developed as CDK inhibitors. frontiersin.org The development of small molecule inhibitors for both CDKs and GSK-3 is an active area of research, and the unique properties of the trifluoromethoxy group could be leveraged in the design of novel inhibitors based on different core structures. nih.gov Further screening of this compound derivatives against a panel of kinases, including CDKs and GSK-3, is warranted to explore their potential in this therapeutic area.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. nih.gov Mutations in the FLT3 gene are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov A study on new imidazo[1,2-b]pyridazine (B131497) derivatives as FLT3 inhibitors has shown that the presence of a 4-trifluoromethoxyphenyl group is compatible with potent inhibitory activity. nih.gov

In this study, a compound bearing the 4-trifluoromethoxyphenyl substituent retained FLT3 inhibitory activity in the low nanomolar range. nih.gov This finding is significant as it directly links a derivative containing the 4-(trifluoromethoxy)phenyl moiety to the inhibition of a clinically relevant cancer target.

The table below shows the FLT3 inhibitory activity of a representative imidazo[1,2-b]pyridazine derivative.

| Compound ID | R Group at position 3 of imidazo[1,2-b]pyridazine | FLT3 IC₅₀ (nM) |

| 34m | 4-trifluoromethoxyphenyl | Low nanomolar |

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The systematic investigation of structure-activity relationships (SAR) is fundamental to the process of rational drug design. nih.gov By understanding how modifications to a chemical structure influence its biological activity, medicinal chemists can design more potent and selective compounds. The trifluoromethoxy group is a valuable substituent in this regard, as it can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. mdpi.com

In the context of ALR2 inhibition, SAR studies have indicated that increased lipophilicity often leads to enhanced potency. crpsonline.com The trifluoromethoxy group, with its high Hansch π value, is an effective way to increase the lipophilicity of a molecule, which could lead to improved cell permeability and target engagement. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can influence the electronic environment of the entire molecule, potentially leading to more favorable interactions with the active site of the enzyme. A QSAR study on benzimidazole derivatives targeting ALR2 highlighted that dual trifluoromethyl substitutions resulted in the most potent inhibitor in the series. crpsonline.com

For FLT3 kinase inhibitors, SAR analysis has identified key structural fragments that are important for high activity. nih.gov These include moieties such as 2-aminopyrimidine (B69317) and 1-ethylpiperidine. nih.gov The finding that a 4-trifluoromethoxyphenyl group can be accommodated within the active site of FLT3 while maintaining low nanomolar inhibitory activity provides a valuable starting point for the design of new inhibitors with improved properties. nih.gov The rational design of future this compound derivatives will involve the strategic modification of different parts of the molecule to optimize interactions with the target enzyme or receptor. This may include altering the substitution pattern on the phenyl ring, modifying the oxime functional group, or introducing additional ring systems to explore different regions of the binding pocket.

Impact of Fluorine Substituents on Biological Activity and Pharmacokinetics

The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, can significantly alter the physicochemical and pharmacological properties of organic molecules. nih.gov The trifluoromethyl group, for instance, is known to increase the lipophilicity of a compound. ontosight.ai This enhanced lipophilicity can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ai

In a broader context, the introduction of fluorine atoms can modify various properties of a drug candidate, including its metabolic stability and binding affinity to target proteins. For example, the replacement of trifluoromethyl groups with pentafluorosulfanyl (-SF5) substituents in analogs of the antimalarial drug mefloquine (B1676156) was explored to fine-tune the electronic properties of the heteroaromatic core. nih.gov The -SF5 group is more electronegative than the -CF3 group, which can lead to altered interactions with biological targets. nih.gov

While direct studies on this compound are limited, research on related compounds provides valuable insights. For instance, trifluoromethoxyphenyl indole-5-carboxamide analogs have been investigated as potent inhibitors of BCR-ABL1 kinase, a key target in certain types of cancer. thesciencein.org The favorable ADME (absorption, distribution, metabolism, and excretion) profile, good solubility, and minimal clearance observed in these analogs underscore the potential of the trifluoromethoxyphenyl group in designing effective therapeutic agents. thesciencein.orgresearchgate.net

Table 1: Comparison of Fluorine-Containing Substituents

| Substituent | Chemical Formula | Key Properties | Potential Impact on Biological Activity |

| Trifluoromethoxy | -OCF3 | High electronegativity, increased lipophilicity | Can enhance metabolic stability and cell permeability |

| Trifluoromethyl | -CF3 | High electronegativity, increased lipophilicity | Can improve binding affinity and pharmacokinetic profile ontosight.ai |

| Pentafluorosulfanyl | -SF5 | Higher electronegativity than -CF3, larger volume | Can modulate electronic properties and steric interactions nih.gov |

Influence of Oxime Moiety and Derivatization on Activity

The oxime functional group (-C=N-OH) is a versatile component in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Several compounds derived from the oxime structure have been identified as potential anticancer agents. nih.gov For example, the oxime derivative TFOBO (2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime) has been shown to suppress the growth of leukemic cells by increasing reactive oxygen species (ROS) levels and inducing cell death. nih.gov This study highlights the critical role of the oxime moiety in the observed anticancer effects. nih.gov

Furthermore, derivatization of the oxime group can lead to compounds with tailored biological activities. A series of (E)-benzaldehyde O-benzyl oximes were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com The study revealed that the substitution pattern on the benzaldehyde fragment was crucial for both enzyme inhibitory activity and antioxidant capacity. mdpi.com This demonstrates that modifications to the core benzaldehyde oxime structure can be a fruitful strategy for developing dual-acting therapeutic agents. mdpi.com

The versatility of the oxime functional group allows for the creation of diverse libraries of compounds with the potential for various therapeutic applications, including roles as inhibitors or modulators of different biological pathways. ontosight.ai

Computational Approaches in SAR Elucidation

Computational methods play an increasingly important role in understanding the structure-activity relationships (SAR) of drug candidates. These in silico approaches can provide valuable insights into the molecular interactions between a compound and its biological target, thereby guiding the design of more potent and selective molecules.

For instance, molecular docking studies have been employed to investigate the binding of phytocompounds to ERK2 kinase, a target in lung cancer. researchgate.net Such studies can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to rationalize its biological activity.

Advanced Spectroscopic and Crystallographic Methodologies in Oxime Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 4-(Trifluoromethoxy)benzaldehyde (B1346576) oxime, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide definitive evidence for its covalent framework.

The ¹H NMR spectrum is anticipated to exhibit characteristic signals for the oxime proton (-NOH), the aldehydic proton (-CH=N), and the aromatic protons. The hydroxyl proton of the oxime group is typically observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton attached to the imine carbon (CH=N) is expected to appear as a singlet in the downfield region of the spectrum. The aromatic protons on the benzene ring, due to the 1,4-disubstitution pattern, would likely present as a pair of doublets, characteristic of an AA'BB' spin system.

In ¹³C NMR spectroscopy, distinct signals for each carbon atom in the molecule are expected. The carbon atom of the C=N oxime group would resonate at a characteristic downfield shift. The trifluoromethoxy-substituted aromatic carbon and the other aromatic carbons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethoxy group. The carbon of the trifluoromethyl group itself would also be observable, though its signal might be split due to coupling with the fluorine atoms.

Given the presence of a trifluoromethoxy group, ¹⁹F NMR spectroscopy is a crucial tool for characterization. A single resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides a unique signature for this functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(Trifluoromethoxy)benzaldehyde oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -NO-H | 8.0 - 11.0 (broad singlet) | - |

| C-H =N | 8.0 - 8.5 (singlet) | 145 - 155 |

| Aromatic C-H | 7.2 - 7.8 (multiplet) | 115 - 140 |

| C -OCF₃ | - | 140 - 150 |